

Structural Identity & Characteristics

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Compound Focus: L-Idose-13C-1

Cat. No.: S12876312

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L-Idose-13C-1 is a carbon-13 isotopically labeled form of the rare monosaccharide L-idose. The table below summarizes its core chemical information.

Property	Description
Molecular Formula	C ₆ H ₁₂ O ₆ [1]
Molecular Weight	181.15 g/mol [2] [1] [3]
IUPAC Name	(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(3 ¹³ C)hexanal [1]
CAS Number (unlabeled)	5934-56-5 [2]
Key Feature	Carbon-13 label at the C-1 position [1] [3]

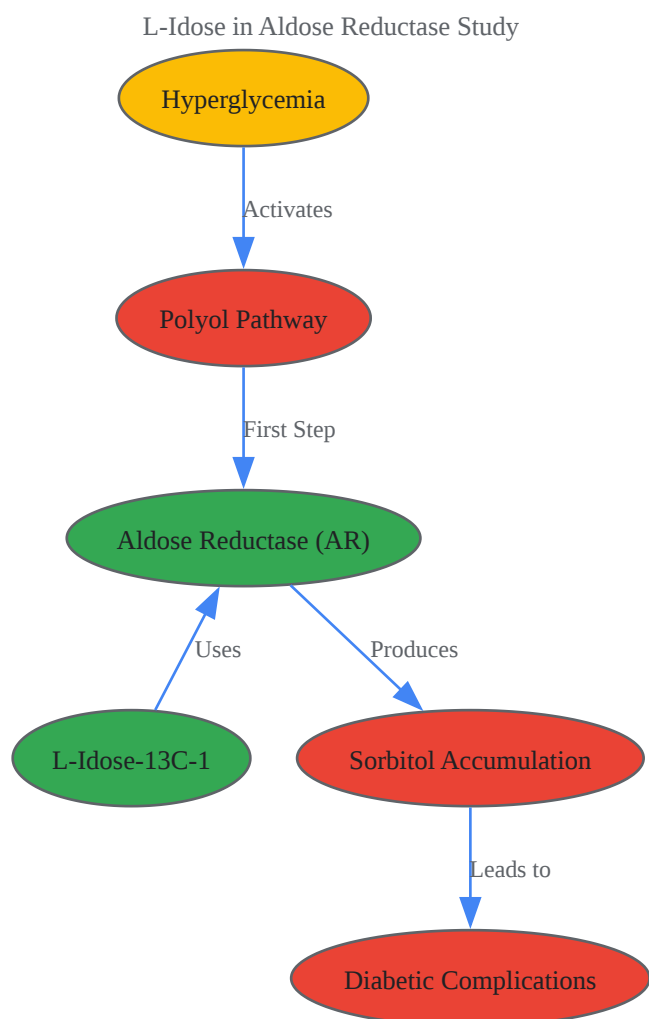
Primary Biochemical Application

L-Idose serves as a superior model substrate for **aldose reductase (AR)**, the rate-limiting enzyme in the polyol pathway implicated in diabetic complications [4].

- Kinetic Advantage over D-Glucose:** Although D-glucose is the physiological substrate, its free aldehyde form concentration in solution is very low (about 0.0012%), making enzyme kinetic studies challenging. L-Idose has a structurally similar aldehyde group, but its concentration in the reactive free aldehyde form is approximately **60-80 times higher** than that of D-glucose. This property makes it a more practical and efficient substrate for in vitro studies of AR activity and inhibition [4].

- **Role of Isotopic Labeling:** The carbon-13 label at the C-1 position in **L-Idose-13C-1** allows researchers to precisely track the incorporation of this specific carbon atom into products and intermediates within biochemical pathways, such as the polyol pathway where AR reduces aldoses to sugar alcohols [1].

The following diagram illustrates the role of L-Idose in the aldose reductase study context.

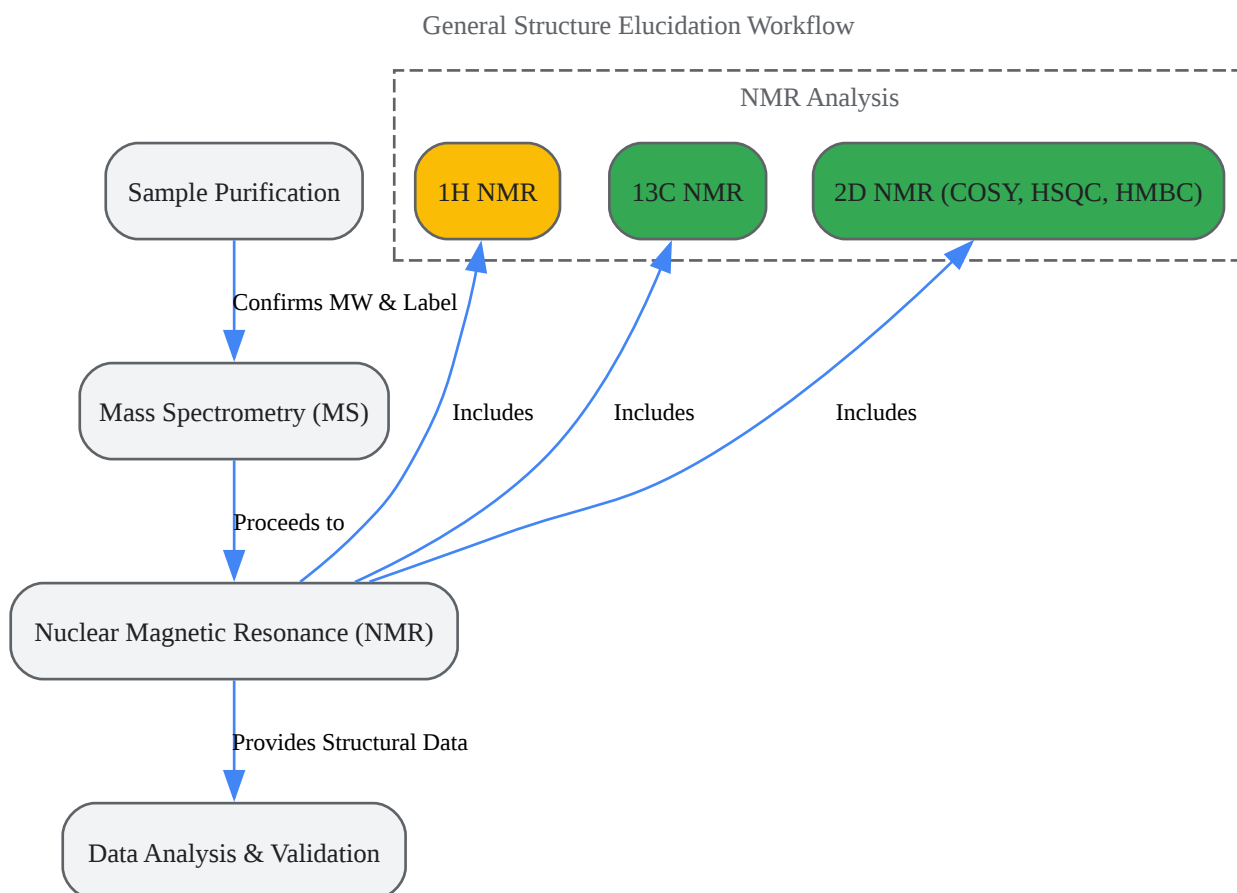


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L-Idose is used to study the key enzyme in the diabetic complication pathway.

Structure Elucidation Workflow

Elucidating the structure of a labeled compound like **L-Idose-13C-1** typically involves a multi-technique approach. The workflow below is a generalized protocol for carbohydrate analysis. Note that specific spectral data for **L-Idose-13C-1** was not available in the search results.



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Proposed analytical steps for confirming the structure of a labeled compound.

- **Mass Spectrometry (MS):** Used to confirm the molecular weight (181.15 g/mol) and the successful incorporation of the heavy carbon-13 atom [1] [3].
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** This is the primary technique for full structure elucidation.
 - **¹H NMR:** Identifies the number and environment of hydrogen atoms.
 - **¹³C NMR:** Crucial for identifying the specific shift of the labeled carbon (C-1) and all other carbons in the structure. For complex or unknown carbohydrates, tools like the **CASPER program** can be used to predict NMR chemical shifts and compare them with experimental data to confirm the structure [5].

Synthesis and Analytical Considerations

- **Synthesis:** The synthesis of **L-Idose-13C-1** involves incorporating the carbon-13 isotope at the C-1 position. One established method uses a derivative of D-glucose (1,2:5,6-di-O-isopropylidene- α -D-glucofuranose) and exploits a configurational inversion at carbon-5 to generate the L-idose structure. The label can be introduced using precursors like potassium- ^{13}C -cyanide in a cyanohydrin reduction protocol [1].
- **Handling and Storage:** The compound is typically supplied as an aqueous solution and should be stored in a **2-8°C refrigerator** [3].

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References

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